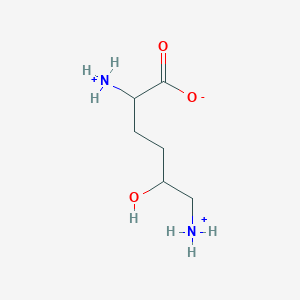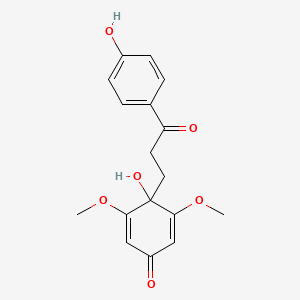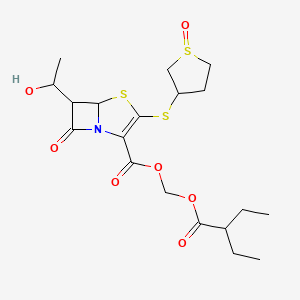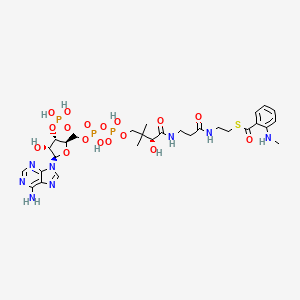
N-Methylanthraniloyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylanthraniloyl-CoA is an aroyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of N-methylanthranilic acid. It derives from a coenzyme A and a N-methylanthranilic acid. It is a conjugate acid of a N-methylanthraniloyl-CoA(4-).
Scientific Research Applications
Synthesis and Production Enhancement
N-Methylanthraniloyl-CoA is an important precursor in the biosynthesis of various bioactive compounds, including flavoring agents, fragrant compounds, and pharmaceuticals. Research has focused on the synthesis of derivatives such as N-methylanthranilate and methyl N-methylanthranilate using metabolically engineered strains of Escherichia coli. These compounds have applications ranging from flavoring and fragrance to exhibiting potential biological functions like antinociceptive and analgesic activities. Engineered E. coli strains have been utilized to increase the production of these compounds by enhancing the availability of anthranilate and S-adenosyl methionine, a key methyl donor in the synthesis process (H. Lee et al., 2019).
Biosynthetic Pathway Elucidation
The biosynthetic pathways of bioactive compounds like avenanthramides in oat have been explored, demonstrating the role of N-methylanthraniloyl-CoA in the synthesis of health-promoting compounds. Studies have identified and characterized enzymes involved in these pathways, providing insights into the molecular mechanisms of biosynthesis. This knowledge facilitates metabolic engineering efforts to enhance the production of nutritionally and pharmaceutically important compounds (Zhiyong Li et al., 2019).
Bioactive Compound Synthesis
The potential of N-methylanthraniloyl-CoA in synthesizing acridone alkaloids with pharmaceutical and chemotherapeutic activities has been demonstrated through heterologous expression in E. coli. Acridone alkaloids, known for their anticancer, antiviral, anti-inflammatory, and antimicrobial effects, have been synthesized from anthranilate and malonyl-CoA. This approach showcases the feasibility of producing diverse polyketides with significant biological activities in microbial systems (Gyu-sik Choi et al., 2020).
Fermentative Production
N-Methylanthraniloyl-CoA is crucial for the fermentative production of N-functionalized amino acids, which are important precursors for bioactive compounds and peptide-based drugs. Engineered Corynebacterium glutamicum has been developed for the fermentative production of N-methylanthranilate, showcasing the potential for bio-based production of N-alkylated amino acids. This innovative approach offers a sustainable and efficient alternative to conventional synthetic routes, potentially leading to lower costs and environmental impacts (Tatjana Walter et al., 2020).
properties
Product Name |
N-Methylanthraniloyl-CoA |
|---|---|
Molecular Formula |
C29H43N8O17P3S |
Molecular Weight |
900.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(methylamino)benzenecarbothioate |
InChI |
InChI=1S/C29H43N8O17P3S/c1-29(2,23(40)26(41)33-9-8-19(38)32-10-11-58-28(42)16-6-4-5-7-17(16)31-3)13-51-57(48,49)54-56(46,47)50-12-18-22(53-55(43,44)45)21(39)27(52-18)37-15-36-20-24(30)34-14-35-25(20)37/h4-7,14-15,18,21-23,27,31,39-40H,8-13H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,30,34,35)(H2,43,44,45)/t18-,21-,22-,23+,27-/m1/s1 |
InChI Key |
DYCZFHXLKCLDQL-SXQYHYLKSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4NC)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4NC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



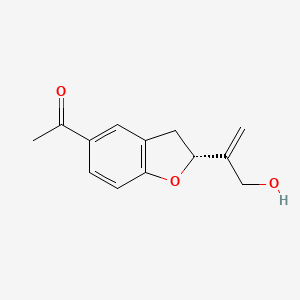
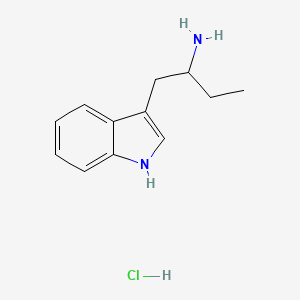
![1-Tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1262770.png)
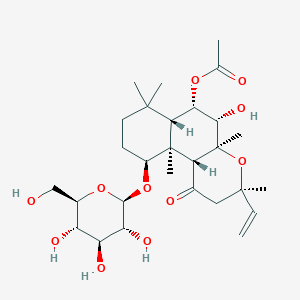
![(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1262773.png)
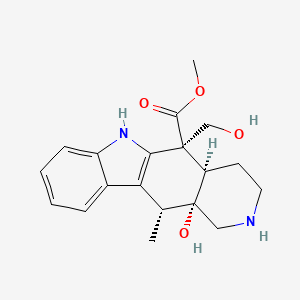
![3alpha-[[[(3abeta,6abeta)-Hexahydro-3alpha-fluoro-5alpha-hydroxy-4beta-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-2H-cyclopenta[b]furan]-2-ylidene]methyl]cyclobutane-1beta-carboxylic acid sodium salt](/img/structure/B1262775.png)
![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)
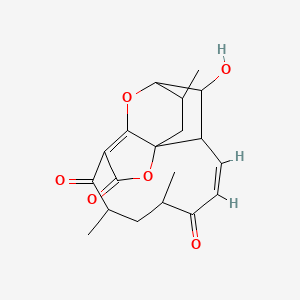
![methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23Z,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate](/img/structure/B1262785.png)
